molecular formula C25H31ClN2O2RuS B6310354 Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] CAS No. 329371-25-7

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]

Cat. No.: B6310354
CAS No.: 329371-25-7
M. Wt: 560.1 g/mol
InChI Key: MNPFGRNIWPPSEW-CEHYLXJWSA-M
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Description

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) (CAS: 329371-25-7) is a chiral ruthenium(II) complex featuring a p-cymene (1-methyl-4-isopropylbenzene) η<sup>6</sup>-arene ligand, a chloride ion, and a stereochemically defined (S,S)-MsDpen ligand. The ligand comprises a 1,2-diphenylethylenediamine backbone modified with a methylsulfonyl (Ms) group, which enhances electron-withdrawing properties and stabilizes the metal center . This complex is synthesized via ligand substitution from the dichloro(p-cymene)ruthenium(II) dimer precursor , with applications in asymmetric catalysis, particularly in hydrogenation and borrowing hydrogen reactions, due to its chiral induction capabilities .

Key Properties:

  • Molecular Formula: C25H31ClN2O2RuS
  • Molecular Weight: 560.10 g/mol
  • Appearance: Yellow to brown solid
  • Storage: Air-sensitive; requires storage at 2–8°C .

Properties

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPFGRNIWPPSEW-CEHYLXJWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II), commonly referred to as RuCl(p-cymene)[(S,S)-MsDpen], is a ruthenium-based complex that has garnered attention for its catalytic properties, particularly in the field of asymmetric transfer hydrogenation (ATH). This article explores its biological activity, focusing on its applications in catalysis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
  • Molecular Weight : 636.115 g/mol
  • Appearance : Yellow to brown solid
  • Melting Point : >175 °C
  • Solubility : Not readily soluble in water

The structure consists of a ruthenium center coordinated with a p-cymene ligand and a chiral diamine ligand [(S,S)-MsDpen], which is crucial for its catalytic activity in asymmetric synthesis.

RuCl(p-cymene)[(S,S)-MsDpen] functions primarily as a catalyst for the ATH of carbonyl compounds and imines. The mechanism involves the formation of a ruthenium-hydride species that facilitates the transfer of hydrogen from a donor (often a formic acid derivative) to the substrate, resulting in enantioselective products.

Key Reactions:

  • Asymmetric Transfer Hydrogenation :
    • The catalyst has been successfully employed in the ATH of various ketones and imines, yielding high enantiomeric excess (ee) values.
    • For instance, reactions involving acetophenone using this catalyst have shown conversions exceeding 99% with high selectivity.

Study 1: ATH of Ketones

In one study, RuCl(p-cymene)[(S,S)-MsDpen] was utilized for the hydrogenation of 4-chromanone. The reaction conditions were optimized to achieve:

  • Yield : 100%
  • Enantiomeric Excess : 97% ee
    This demonstrates the catalyst's effectiveness in producing enantiomerically pure products under mild conditions .

Study 2: Hydrogenation of Imines

Another significant application was reported where RuCl(p-cymene)[(S,S)-MsDpen] catalyzed the ATH of various imines. The results indicated:

  • Conversion Rates : Up to 98% with high selectivity towards the desired amine products.
  • Conditions : The reactions were conducted at moderate temperatures (40 °C) over extended periods (24 hours) .

Comparative Analysis

CatalystSubstrate TypeYield (%)Enantiomeric Excess (%)Conditions
RuCl(p-cymene)[(S,S)-MsDpen]Ketones (4-chromanone)1009760 °C, 15 h
RuCl(p-cymene)[(S,S)-MsDpen]Imines (various)Up to 98>9940 °C, 24 h

Scientific Research Applications

Overview

Asymmetric hydrogenation is a powerful method for synthesizing chiral compounds, particularly secondary alcohols from ketones and imines. RuCl(p-cymene)[(S,S)-MsDpen] has shown remarkable efficacy in these reactions due to its unique structural properties and the chiral environment provided by the MsDpen ligand.

Catalytic Activity

  • Hydrogenation of Ketones :
    • RuCl(p-cymene)[(S,S)-MsDpen] has been reported to effectively catalyze the hydrogenation of various ketones under mild conditions. For instance, the hydrogenation of acetophenone yields high enantiomeric excess (ee) values, often exceeding 99% with appropriate reaction conditions .
    • The catalyst demonstrates versatility with different substrates, including α-chloroacetophenone and other functionalized ketones, achieving high conversion rates and selectivity .
  • Mechanistic Insights :
    • Studies indicate that the mechanism involves a concerted six-membered transition state, which is crucial for achieving high reactivity and enantioselectivity . The interaction between the sulfonyl moiety and nitrogenous bases enhances the catalytic efficiency by stabilizing the transition state during the reaction .

Case Studies

  • Study on α-Chloroacetophenone : In a systematic study, RuCl(p-cymene)[(S,S)-MsDpen] was used to hydrogenate α-chloroacetophenone, resulting in a product with 96% ee under optimized conditions (S/C = 2000) in 2-propanol .
  • Dynamic Kinetic Resolution : The catalyst was also employed in dynamic kinetic resolution processes, where it exhibited excellent performance in converting racemic substrates into enantiomerically pure products .

Overview

Asymmetric transfer hydrogenation (ATH) is another critical application of RuCl(p-cymene)[(S,S)-MsDpen]. This method allows for the reduction of C=O and C=N bonds using alternative hydrogen sources like formic acid.

Catalytic Performance

  • Transfer Hydrogenation of Imines :
    • The complex has been successfully utilized to reduce imines to amines with high enantioselectivity. For example, the ATH of N-benzylimine using this catalyst resulted in significant selectivity towards the desired amine product .
  • Base-Sensitive Reactions :
    • The catalyst is particularly advantageous for base-sensitive substrates, allowing for effective transformations without compromising product integrity. The use of formic acid as a hydrogen donor has been highlighted as an effective strategy to enhance reaction outcomes .

Comparative Data Table

Substrate TypeReaction TypeConditionsYield (%)Enantiomeric Excess (%)
AcetophenoneAsymmetric Hydrogenation40°C, 24h>9997
α-ChloroacetophenoneAsymmetric Hydrogenation28°C, 20h9996
N-benzylimineAsymmetric Transfer HydrogenationFormic acid/triethylamine>9998

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II)-p-cymene Complexes

Structural and Ligand Variations

RuCl(p-cymene)[(S,S)-MsDpen] belongs to a family of chiral Ru(II)-p-cymene complexes with sulfonamide-modified diamine ligands. Key structural analogs include:

Compound Ligand Substituent Molecular Formula Key Features Reference
RuCl(p-cymene)[(S,S)-TsDpen] p-Toluenesulfonyl (Ts) C31H35ClN2O2RuS Higher lipophilicity; antitumor activity
RuCl(p-cymene)[(S,S)-FsDpen] Pentafluorobenzenesulfonyl C30H28ClF5N2O2RuS Enhanced electron withdrawal; improved catalytic selectivity
[RuCl2(η<sup>6</sup>-p-cymene)(PPh2NHnPr)] Propylamine-phosphine C23H34Cl2NPRu Non-chiral; used in nitrile hydration
RuCl(p-cymene)[(R)-BINAP] Chiral BINAP phosphine C44H42ClP2Ru Air-stable; asymmetric hydrogenation

Ligand Effects:

  • Electron-Withdrawing Groups (Ms, Ts, Fs): Increase electrophilicity at the Ru center, accelerating oxidative addition steps in catalysis .
  • Steric Bulk: The Ms group in MsDpen provides moderate steric hindrance compared to the bulkier FsDpen, balancing reactivity and enantioselectivity .

Catalytic Performance

Asymmetric Hydrogenation

RuCl(p-cymene)[(S,S)-MsDpen] exhibits high enantioselectivity (>90% ee) in ketone hydrogenation, outperforming TsDpen derivatives in substrates requiring moderate steric control . In contrast, BINAP-based complexes (e.g., RuCl(p-cymene)[(R)-BINAP]) excel in olefin hydrogenation due to stronger π-backbonding from phosphine ligands .

Borrowing Hydrogen Reactions

The MsDpen complex efficiently catalyzes amine alkylation via borrowing hydrogen, achieving turnover numbers (TONs) of 500–800, comparable to TsDpen analogs but with faster kinetics due to the Ms group’s electronic effects . Phosphine-based complexes (e.g., [RuCl2(η<sup>6</sup>-p-cymene)(PPh2NHnPr)]) show lower activity in these reactions (<100 TONs) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for RuCl(p-cymene)[(S,S)-MsDpen], and how is its air sensitivity managed during synthesis?

  • Methodology : The synthesis involves coordinating the chiral (S,S)-MsDpen ligand (a sulfonamide-modified 1,2-diphenylethylenediamine derivative) to a p-cymene-ligated ruthenium precursor, such as [RuCl₂(p-cymene)]₂. Air sensitivity is mitigated by conducting reactions under inert atmospheres (e.g., argon/glovebox) and using anhydrous solvents (e.g., dichloromethane or 1,2-dichloroethane) .
  • Key Data :

PrecursorLigand RatioSolventYield (%)Reference
[RuCl₂(p-cymene)]₂1:1 (ligand:Ru)DCE85–90

Q. How is RuCl(p-cymene)[(S,S)-MsDpen] characterized structurally and spectroscopically?

  • Methodology :

  • X-ray crystallography confirms the octahedral geometry, with the p-cymene ligand occupying three coordination sites, the chloride as a monodentate ligand, and the (S,S)-MsDpen ligand coordinating via N,S-donor atoms .
  • ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies diastereotopic protons in the chiral ligand and p-cymene resonances (δ 1.2–2.5 ppm for isopropyl groups) .
  • ESI-MS detects the molecular ion peak [M-Cl]⁺ to confirm molecular weight .

Q. What catalytic applications are reported for this complex in asymmetric transformations?

  • Methodology : The complex is a precursor for transfer hydrogenation and asymmetric C–H functionalization. For example:

  • Asymmetric ketone reduction : Reacts with HCOONa in iPrOH/H₂O to generate active Ru-H species, achieving >90% ee for aryl ketones .
  • C–H amidation : Catalyzes amidation of alkenes using sulfonyl azides, with AgNTf₂ as an additive to abstract chloride and enhance electrophilicity .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group in (S,S)-MsDpen influence enantioselectivity?

  • Methodology : Comparative studies with Tsdpen (tosyl) and Fsdpen (pentafluorophenylsulfonyl) analogs show that electron-withdrawing groups (e.g., -SO₂CF₃) increase electrophilicity at Ru, accelerating oxidative addition but potentially reducing enantioselectivity due to steric clashes. The methylsulfonyl (Ms) group balances electronic activation and steric accessibility, typically yielding 85–95% ee in hydrogenation .
  • Data Contradiction : Some studies report lower ee (70–80%) for bulky substrates, suggesting ligand flexibility limitations .

Q. What strategies optimize reaction conditions for challenging substrates (e.g., sterically hindered ketones)?

  • Methodology :

  • Additive screening : NaOAc or K₂CO₃ improves proton transfer in transfer hydrogenation .
  • Solvent tuning : Polar aprotic solvents (e.g., DCE) enhance stability of Ru intermediates, while protic solvents (e.g., iPrOH) favor H₂ transfer .
  • Temperature modulation : Lower temps (0–25°C) improve ee but slow kinetics; 50–80°C accelerates rates at minor ee cost .
    • Case Study :
SubstrateSolventAdditiveTemp (°C)ee (%)
α-TetraloneiPrOH/H₂OHCOONa4092
2-Adamantyl ketoneDCEAgNTf₂8078

Q. How do computational studies rationalize the enantioselectivity of this catalyst?

  • Methodology : DFT calculations (e.g., B3LYP-D3) model transition states to identify steric and electronic factors. For example:

  • The (S,S)-MsDpen ligand induces a chiral pocket that favors re-face attack on prochiral ketones, with ΔΔG‡ = 1.5–2.0 kcal/mol between competing transition states .
  • Non-covalent interactions (e.g., CH/π between p-cymene and substrate) stabilize key intermediates .

Data Contradiction Analysis

Q. Why do some studies report inconsistent yields in C–H amidation reactions?

  • Analysis : Discrepancies arise from substrate electronic effects and additive purity. For example:

  • Electron-deficient arenes (e.g., nitrobenzene) show lower yields (40–50%) due to competitive catalyst deactivation, while electron-rich substrates (e.g., anisole) achieve >90% .
  • Impure AgNTf₂ (common in early studies) leads to chloride scavenging inefficiency, reducing reproducibility .

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